3-Acetyl-4-chloro-7-azaindole
Overview
Description
3-Acetyl-4-chloro-7-azaindole is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-chloro-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the Suzuki coupling reaction, which involves the coupling of halogenated 7-azaindole with boronic acids . For example, the synthesis can be achieved by reacting 4-chloro-7-azaindole with acetyl chloride in the presence of a base such as aluminum chloride . The reaction is carried out in a suitable solvent like dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-chloro-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted azaindoles depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
3-Acetyl-4-chloro-7-azaindole has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly kinase inhibitors.
Biological Research: The compound is used in the study of protein kinases and their role in cellular processes.
Chemical Biology: It is employed in the design of probes for studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-azaindole: A closely related compound with similar structural features but lacking the acetyl group.
5-Bromo-7-azaindole: Another azaindole derivative with a bromine substituent instead of chlorine.
7-Azaindole: The parent compound without any substituents.
Uniqueness
3-Acetyl-4-chloro-7-azaindole is unique due to the presence of both acetyl and chloro substituents, which confer distinct chemical and biological properties. The acetyl group enhances its ability to interact with biological targets, while the chloro group provides a site for further functionalization .
Properties
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCGIOZOYKFSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CC(=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011711-52-6 | |
Record name | 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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